molecular formula C17H21NO6S B2925852 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 1009540-69-5

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B2925852
CAS No.: 1009540-69-5
M. Wt: 367.42
InChI Key: BHBSPFGCOKKLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-octahydro-1H-indole-2-carboxylic acid” is a complex organic molecule. It has a molecular weight of 403.46 . The compound is typically stored at room temperature and is available in powder form .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S/c19-17(20)14-9-11-3-1-2-4-13(11)18(14)25(21,22)12-5-6-15-16(10-12)24-8-7-23-15/h5-6,10-11,13-14H,1-4,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBSPFGCOKKLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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